

Interpreting the Certificate of Analysis for Dolutegravir-d6: A Technical Guide

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Compound of Interest

Compound Name: Dolutegravir-d6

Cat. No.: B15144402

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for **Dolutegravir-d6**, a deuterated analog of the potent HIV-1 integrase inhibitor, Dolutegravir. Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this material for research and development purposes. This guide outlines the key analytical tests performed, details the experimental methodologies, and provides a visual representation of the analytical workflow.

Data Presentation: Summary of a Representative Certificate of Analysis

The following table summarizes the typical quantitative data found on a Certificate of Analysis for a deuterated Dolutegravir standard, such as Dolutegravir-d3, which serves as a close proxy for **Dolutegravir-d6**.^[1] This data is essential for assessing the material's suitability for its intended application.

Test Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Purity (by HPLC)	$\geq 98.0\%$	99.7%
Isotopic Purity	>98% atom D	Conforms
Molecular Formula	$C_{20}H_{16}D_3F_2N_3O_5$	Conforms
Molecular Weight	422.40 g/mol	Conforms
Identity (by 1H -NMR)	Consistent with structure	Conforms
Identity (by ESI-MS)	Consistent with structure	Conforms

Experimental Protocols

The characterization of **Dolutegravir-d6** relies on a suite of sophisticated analytical techniques to confirm its identity, purity, and isotopic enrichment. The methodologies for the key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.^{[2][3][4]} A typical RP-HPLC method for Dolutegravir analysis involves the following:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for separation.
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05M phosphate buffer pH 6.2) and an organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of acetonitrile and water.^[3]
- **Flow Rate:** Typically maintained around 1.0 mL/min.^[3]

- Detection: UV detection is commonly performed at a wavelength of approximately 260 nm, where Dolutegravir exhibits strong absorbance.[2]
- Procedure: A solution of the **Dolutegravir-d6** standard is prepared in a suitable solvent and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to **Dolutegravir-d6** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of a compound, and for determining the level of isotopic enrichment in a deuterated standard.[2][5][6][7]

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[6]
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For **Dolutegravir-d6**, the expected $[M+H]^+$ ion would be approximately 426.43 m/z .
- Procedure for Isotopic Purity: The mass spectrum will show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the percentage of the desired deuterated species (d6) and to identify the presence of less-deuterated (d0 to d5) or over-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

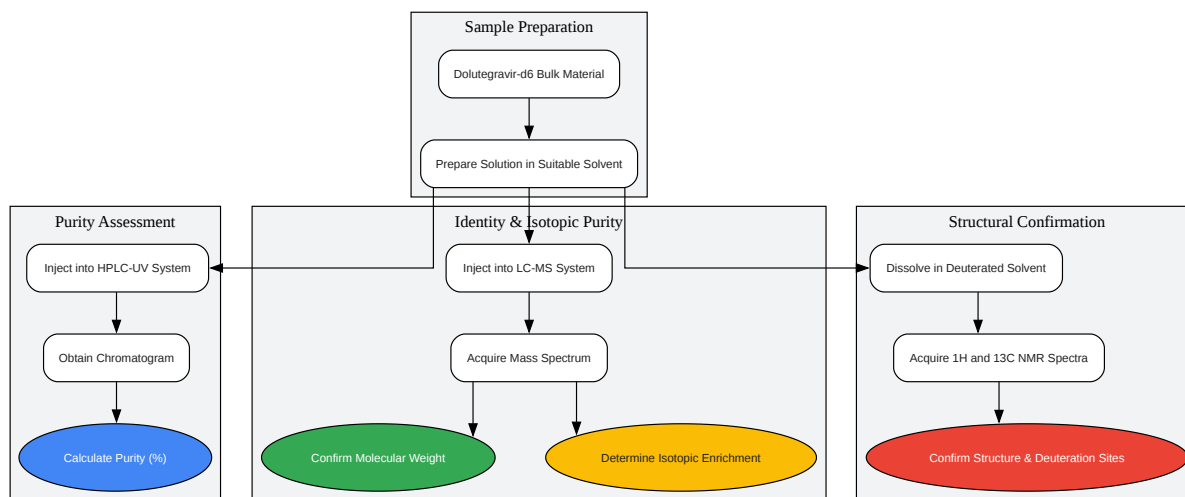
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the specific positions of deuterium incorporation.[8][9]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6.
- ^1H -NMR: In the proton NMR spectrum of **Dolutegravir-d6**, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended positions.
- ^{13}C -NMR: The carbon-13 NMR spectrum can also be used to confirm the overall carbon skeleton of the molecule.
- 2D-NMR: Advanced 2D-NMR techniques like COSY and HSQC can be employed for more detailed structural assignment and to confirm the connectivity of atoms within the molecule.

Visualizations

Analytical Workflow for Purity and Identity Confirmation of Dolutegravir-d6

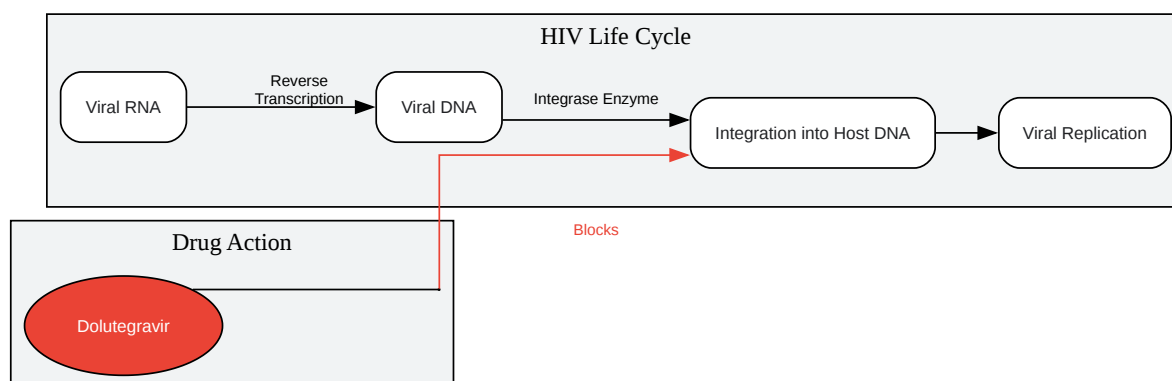


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Caption: Analytical workflow for **Dolutegravir-d6** characterization.

Mechanism of Action of Dolutegravir

Dolutegravir is an integrase strand transfer inhibitor (INSTI).^{[10][11][12][13]} It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.^{[10][11]}



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Caption: Dolutegravir's mechanism of action.

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